molecular formula C18H22N2OS B6520286 2-cyclopentyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 863512-89-4

2-cyclopentyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No. B6520286
CAS RN: 863512-89-4
M. Wt: 314.4 g/mol
InChI Key: VBFKXGMMXBMDKS-UHFFFAOYSA-N
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Description

“2-cyclopentyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles, including “2-cyclopentyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide”, are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Future Directions

Thiazoles, including “2-cyclopentyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide”, have shown a wide range of biological activities, making them a promising area for future research . The design and structure-activity relationship of bioactive molecules could be a potential direction for future studies .

properties

IUPAC Name

2-cyclopentyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c21-17(12-14-6-4-5-7-14)19-11-10-16-13-22-18(20-16)15-8-2-1-3-9-15/h1-3,8-9,13-14H,4-7,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFKXGMMXBMDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide

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